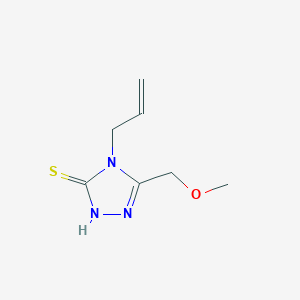
4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity .
Synthesis Analysis
A simple and efficient synthesis of 4-allyl-5-(4-R1)-phenylthiomethyl-1,2,4-triazole-3-yl-mercaptoacetic acid derivatives has been described . This technique uses a direct alkylation of 3-mercapto-4-allyl-5-(4-R1)-phenylthiomethyl-1,2,4-triazoles with substituted chloracetic acid anilides .Molecular Structure Analysis
The molecular structure and vibrational bands of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been characterized by DFT and ab initio HF calculations .Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol”, have been shown to have significant antibacterial activity . The presence of an allyl substituent at C-4, an OH group at C-1, and an OCH3 at C-2 or the presence of one or two NO2 groups in different positions of the benzene ring are crucial for potent antibacterial activity .Aplicaciones Científicas De Investigación
Urinary Metabolite Identification : A paper by Kavanagh et al. (2012) discusses the identification of urinary metabolites of a synthetic cannabimimetic compound using gas chromatography-mass spectrometry. This research could be relevant to understanding the metabolic pathways and potential applications of similar triazole compounds in pharmacology or toxicology (Kavanagh et al., 2012).
Odorant Release and Perception : Research by Itobe et al. (2009) investigates the relationship between odorants in a model drink and those reaching the olfactory epithelium, highlighting how volatile thiols' composition changes during consumption. Although the specific compound you're interested in is not mentioned, the study sheds light on the complex interactions of thiols, which could be pertinent to understanding the properties and applications of thiol-containing triazoles (Itobe et al., 2009).
Kinetic Modeling in Neurology : The work of Rusjan et al. (2014) focuses on the kinetic modeling of a monoamine oxidase B radioligand in the human brain, using high-resolution positron emission tomography. This research is an example of how compounds, including triazoles, can be studied for their interactions in biological systems and potential applications in neurology or pharmacology (Rusjan et al., 2014).
Mecanismo De Acción
While the exact mechanism of action for “4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol” is not specified, compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .
Direcciones Futuras
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure, such as “4-allyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol”, are characterised by multidirectional biological activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .
Propiedades
IUPAC Name |
3-(methoxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-3-4-10-6(5-11-2)8-9-7(10)12/h3H,1,4-5H2,2H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTPGPHLRQRFSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

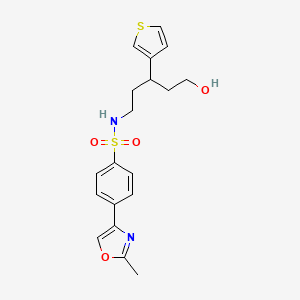
![1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one](/img/structure/B2362873.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)
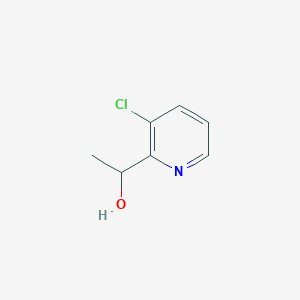
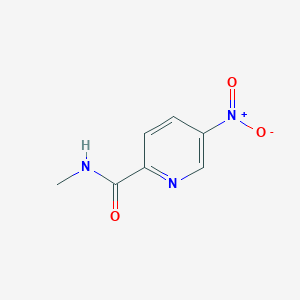
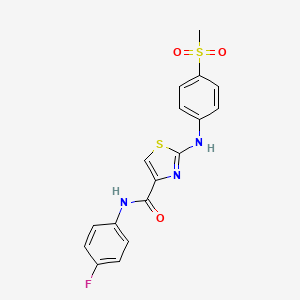
![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)
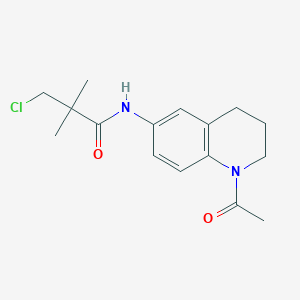
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)


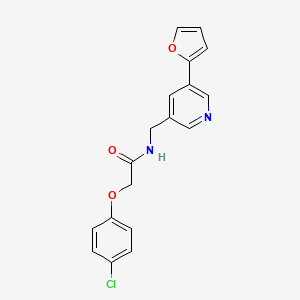
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)